molecular formula C10H15N3 B12946987 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12946987
M. Wt: 177.25 g/mol
InChI Key: XTYWSDUSEXYMKA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a pyrrolidine ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development. The unique structure of this compound allows for diverse chemical modifications, making it a versatile candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the construction of the pyrrolidine and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a suitable pyrazole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper complexes) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole include:

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which combines the properties of both pyrrolidine and pyrazole rings. This fusion enhances the compound’s stability, reactivity, and potential biological activities. Additionally, the ability to modify both rings independently allows for the creation of a wide range of derivatives with diverse properties and applications .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-pyrrolidin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C10H15N3/c1-4-9(11-5-1)10-7-8-3-2-6-13(8)12-10/h7,9,11H,1-6H2

InChI Key

XTYWSDUSEXYMKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NN3CCCC3=C2

Origin of Product

United States

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